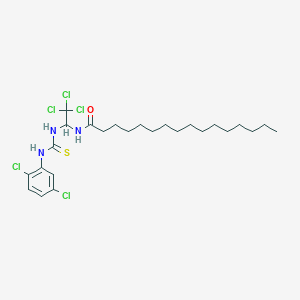
N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)hexadecanamide is a complex organic compound with the molecular formula C25H38Cl5N3OS and a molecular weight of 605.93 g/mol . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a long hexadecanamide chain. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)hexadecanamide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Trichloro Intermediate: The initial step involves the reaction of trichloroacetyl chloride with an appropriate amine to form the trichloro intermediate.
Coupling with Dichloroaniline: The trichloro intermediate is then coupled with 2,5-dichloroaniline in the presence of a base to form the desired product.
Final Coupling: The final step involves coupling the intermediate with hexadecanamide under controlled conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)hexadecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)hexadecanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)hexadecanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,2-Trichloro-1-(((2,4-dichloroanilino)carbothioyl)amino)ethyl)acrylamide
- 2-CL-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)acetamide
- Ethyl 2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ethylcarbamate
Uniqueness
N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)hexadecanamide is unique due to its specific chemical structure, which includes multiple chlorine atoms and a long hexadecanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
303059-12-3 |
|---|---|
Fórmula molecular |
C25H38Cl5N3OS |
Peso molecular |
605.9 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C25H38Cl5N3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(34)32-23(25(28,29)30)33-24(35)31-21-18-19(26)16-17-20(21)27/h16-18,23H,2-15H2,1H3,(H,32,34)(H2,31,33,35) |
Clave InChI |
ZLAGRXKNPOPGMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B11990052.png)
![3-(3,4-dichlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990059.png)
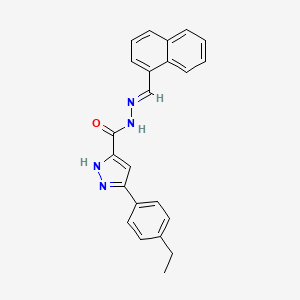
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990074.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990075.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990076.png)
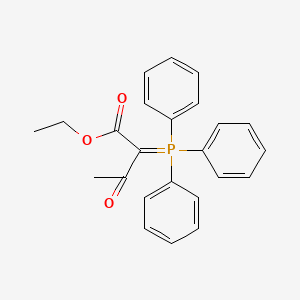
![N'-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11990082.png)
![2-[(2,4-dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B11990088.png)
![(2E)-5-(4-methoxybenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11990092.png)
![N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B11990098.png)
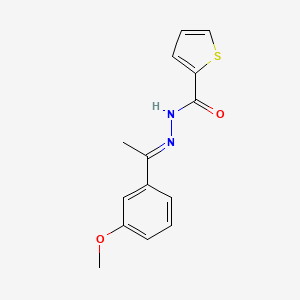
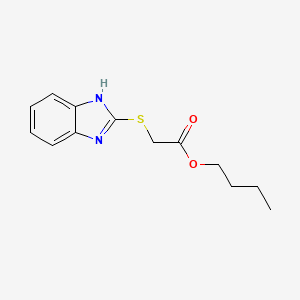
![3-(2,4-dichlorophenyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990108.png)
